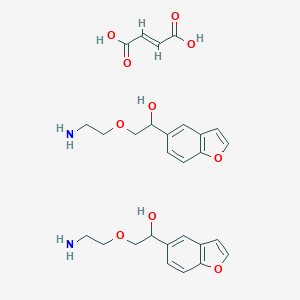
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt), also known as FSK, is a chemical compound that has been widely used in scientific research applications. It is a potent activator of adenylate cyclase and has been shown to increase intracellular levels of cyclic AMP (cAMP).
Aplicaciones Científicas De Investigación
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been widely used in scientific research applications due to its ability to activate adenylate cyclase and increase intracellular levels of cAMP. This has led to its use in studying various physiological processes such as insulin secretion, neurotransmitter release, and smooth muscle relaxation. alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has also been used in the study of various diseases such as asthma, heart disease, and cancer.
Mecanismo De Acción
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) activates adenylate cyclase by binding to the regulatory subunit of the enzyme. This causes a conformational change in the enzyme, leading to the activation of the catalytic subunit and the subsequent production of cAMP. Increased levels of cAMP then activate protein kinase A, leading to the phosphorylation of various proteins and the subsequent physiological effects.
Biochemical and Physiological Effects
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, leading to improved glucose metabolism. alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has also been shown to increase neurotransmitter release, leading to improved cognitive function. In addition, alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been shown to induce smooth muscle relaxation, leading to improved blood flow and reduced blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) in lab experiments is its potency in activating adenylate cyclase and increasing intracellular levels of cAMP. This allows for the study of various physiological processes at a molecular level. However, one limitation of using alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is its instability in aqueous solutions, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for the study of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt). One direction is the study of its effects on various diseases such as cancer and heart disease. Another direction is the development of more stable analogs of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) for use in lab experiments. Additionally, the study of the downstream effects of cAMP activation by alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) could lead to the development of new therapeutic targets.
Métodos De Síntesis
The synthesis of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) involves the reaction of 5-benzofuranmethanol with 2-aminoethoxymethyl chloride to form alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol. This compound is then reacted with maleic acid to form the salt form of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt), alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt).
Propiedades
Número CAS |
131964-87-9 |
|---|---|
Nombre del producto |
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) |
Fórmula molecular |
C28H34N2O10 |
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C12H15NO3.C4H4O4/c2*13-4-6-15-8-11(14)9-1-2-12-10(7-9)3-5-16-12;5-3(6)1-2-4(7)8/h2*1-3,5,7,11,14H,4,6,8,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
MYGPWCZKRXGBRN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
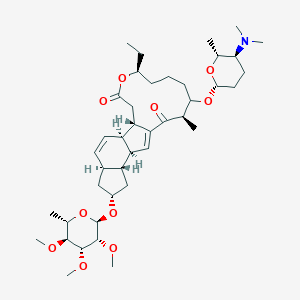
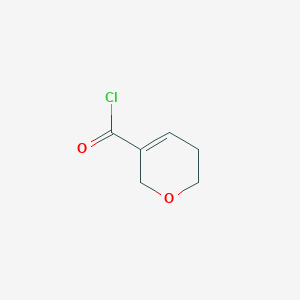
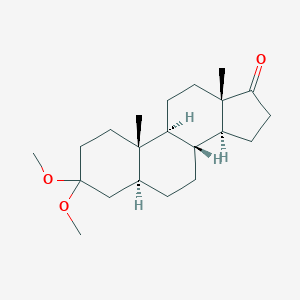
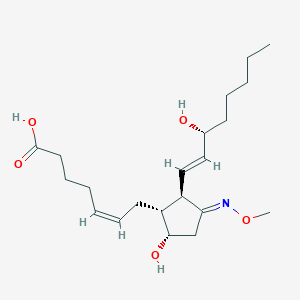
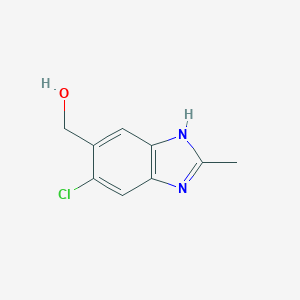


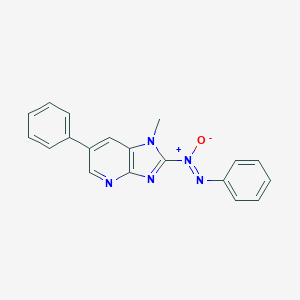

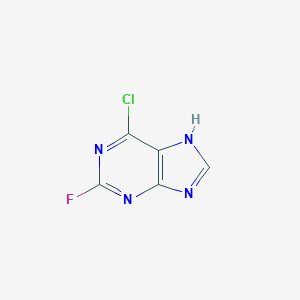
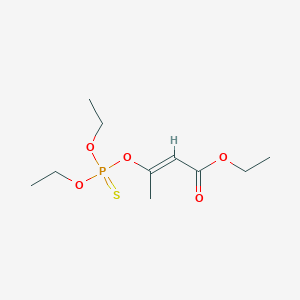

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)